molecular formula C30H35N3O B116052 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea CAS No. 145131-30-2

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

Cat. No. B116052
M. Wt: 453.6 g/mol
InChI Key: KNMAZRDMDMZVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer agent, but its mechanism of action has also been investigated in other disease areas.

Mechanism Of Action

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 exerts its anti-cancer effects through several mechanisms. By inhibiting RAF kinase, it can block the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival. Inhibition of VEGFR and PDGFR can also lead to decreased angiogenesis and tumor growth. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.

Biochemical And Physiological Effects

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, it has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to decrease the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is its specificity for certain kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential for off-target effects, which can lead to unwanted side effects. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006. One area of interest is its potential in combination therapy with other anti-cancer agents. It has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models. Additionally, further investigation is needed to determine its potential in other disease areas, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is an area of ongoing research.

Synthesis Methods

The synthesis method for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 involves several steps, including the reaction of 2,6-diisopropylphenylisocyanate with 2-(1-methyl-1H-indol-3-yl)-2-phenylethylamine to form the intermediate N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea. This intermediate is then treated with trifluoroacetic acid to yield the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006.

Scientific Research Applications

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to decreased tumor growth and angiogenesis, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 a promising anti-cancer agent.

properties

CAS RN

145131-30-2

Product Name

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

Molecular Formula

C30H35N3O

Molecular Weight

453.6 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)-2-phenylethyl]urea

InChI

InChI=1S/C30H35N3O/c1-20(2)23-15-11-16-24(21(3)4)29(23)32-30(34)31-18-26(22-12-7-6-8-13-22)27-19-33(5)28-17-10-9-14-25(27)28/h6-17,19-21,26H,18H2,1-5H3,(H2,31,32,34)

InChI Key

KNMAZRDMDMZVNX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)-2-phenyl-ethyl]u rea

Origin of Product

United States

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